molecular formula C11H10BNO2 B572030 (6-Phenylpyridin-2-yl)boronic acid CAS No. 1218790-96-5

(6-Phenylpyridin-2-yl)boronic acid

Cat. No. B572030
CAS RN: 1218790-96-5
M. Wt: 199.016
InChI Key: IYTUCLYDZGDBCM-UHFFFAOYSA-N
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Description

“(6-Phenylpyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used in the field of chemistry as a heterocyclic building block .


Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “(6-Phenylpyridin-2-yl)boronic acid”, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Other methods include iridium or rhodium-catalyzed C-H or C-F borylation .


Molecular Structure Analysis

The molecular structure of “(6-Phenylpyridin-2-yl)boronic acid” consists of a boronic acid group attached to a phenylpyridinyl group .


Chemical Reactions Analysis

Boronic acids, including “(6-Phenylpyridin-2-yl)boronic acid”, are known for their ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property has led to their use in various sensing applications .

Scientific Research Applications

Sensing Applications

6-Phenylpyridine-2-boronic acid has been utilized in the development of fluorescent sensors. These sensors can detect catechol and its amino-derivatives, such as dopamine, DOPA, and DOPAC. The interactions of boronic acids with diols and strong Lewis bases like fluoride or cyanide anions enhance their utility in various sensing applications, which can be either homogeneous assays or heterogeneous detection .

Cross-Coupling Reactions

Boronic acids are pivotal in cross-coupling reactions, which are essential for creating complex organic molecules. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Catalysis

In catalysis, 6-Phenylpyridine-2-boronic acid can be used to facilitate various chemical reactions. Its role in catalysis is crucial for developing new synthetic methodologies and improving existing processes .

Medicinal Chemistry

The compound finds applications in medicinal chemistry where it may be used to synthesize potential pharmaceutical agents. Its unique properties allow for the creation of novel drugs with specific targeting capabilities .

Polymer Materials

Boronic acids contribute to the development of polymer materials. Their inclusion in polymers can lead to materials with unique properties suitable for a wide range of applications, from industrial to medical uses .

Optoelectronics Materials

In optoelectronics, 6-Phenylpyridine-2-boronic acid can be used to create materials that have specific light-emitting or absorbing properties. This is particularly useful in the development of LEDs, solar cells, and other light-based technologies .

Preparation of Sensors for Carbohydrates

This compound is also involved in preparing sensors for carbohydrates, which is significant for medical diagnostics and research applications where precise detection and measurement of carbohydrate levels are required .

Click Reactions

Lastly, click reactions, which are a class of chemical reactions that are reliable, wide in scope, and easy to perform, often use boronic acids like 6-Phenylpyridine-2-boronic acid in the synthesis of compounds containing the boronic acid moiety. This has implications in drug discovery and material science .

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible covalent complexes with diols and strong Lewis bases . This property allows boronic acids to be used in various sensing applications .

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to call a poison center or doctor if swallowed .

Future Directions

Boronic acids, including “(6-Phenylpyridin-2-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

properties

IUPAC Name

(6-phenylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUCLYDZGDBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671288
Record name (6-Phenylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-96-5
Record name B-(6-Phenyl-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Phenylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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